

quantification of Urea stibamine in biological samples

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Compound of Interest

Compound Name: Urea stibamine

CAS No.: 1340-35-8

Cat. No.: B073422

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An Application Note for the Quantification of **Urea Stibamine** in Biological Samples

Introduction

Urea Stibamine is an organic pentavalent antimonial (Sb(V)) compound that was historically used in the treatment of visceral leishmaniasis (kala-azar).[1][2] Although largely superseded by newer drugs, research into its pharmacokinetics, efficacy, and potential resistance mechanisms necessitates robust and sensitive analytical methods for its quantification in biological matrices. **Urea Stibamine** itself is a complex mixture, and it is considered a prodrug that is reduced in vivo to the more toxic, active trivalent (Sb(III)) form.

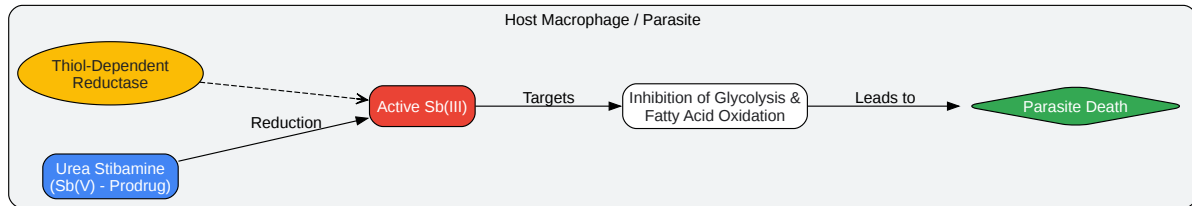
This application note details a validated protocol for the quantification of **Urea Stibamine** in biological samples, primarily by measuring the total antimony (Sb) content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the current standard for trace metal analysis, making it ideal for pharmacokinetic studies in plasma, blood, and tissues.

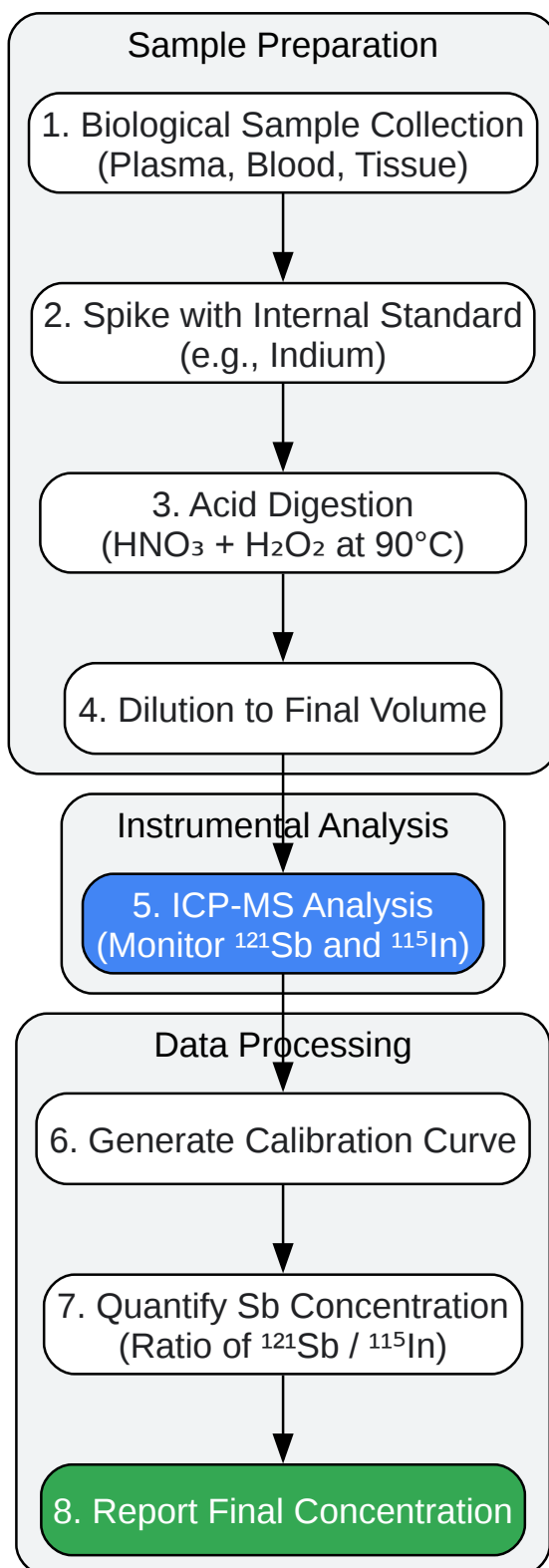
Principle of the Method

The quantification of **Urea Stibamine** is achieved by measuring its core component, antimony. Biological samples are first subjected to a digestion process, typically using strong acids like nitric acid and hydrogen peroxide, to break down the organic matrix and solubilize the antimony.[3][4][5] The total antimony concentration in the digested sample is then measured using ICP-MS. An internal standard, such as indium (In), is added to correct for matrix effects and instrumental drift, ensuring accuracy and precision.[6] The concentration of total antimony is directly proportional to the concentration of the drug in the original sample.

Mechanism of Action Overview

Urea Stibamine, a pentavalent antimonial (Sb(V)), acts as a prodrug. It must be biologically reduced, primarily by the enzyme thiol-dependent reductase in macrophages and the parasite itself, to its active trivalent form, Sb(III). Sb(III) is thought to exert its anti-leishmanial effect by inhibiting key enzymes in the parasite's glycolysis and fatty acid oxidation pathways, leading to a decrease in ATP production and parasite death.





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